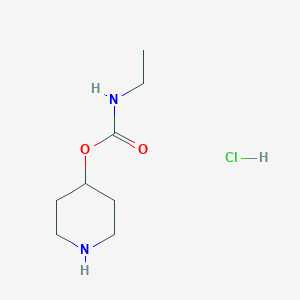

Ethylcarbamic acid piperidin-4-yl ester hydrochloride

Vue d'ensemble

Description

Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethylcarbamic acid piperidin-4-yl ester hydrochloride typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carbamate ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine:

-

Acidic hydrolysis : Treatment with HCl in methanol cleaves the carbamate, yielding piperidin-4-amine hydrochloride and releasing CO₂ and ethanol .

-

Basic hydrolysis : NaOH or K₂CO₃ promotes saponification, forming piperidin-4-ol and ethyl carbonate derivatives .

Key Observations

-

Hydrolysis rates depend on solvent polarity and temperature.

-

The hydrochloride salt enhances aqueous solubility, facilitating protonation of the piperidine nitrogen during acidic hydrolysis .

Acylation and Alkylation

The tertiary amine on the piperidine ring participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., methanesulfonyl chloride) in pyridine or DCM to form sulfonamide derivatives .

-

Alkylation : Benzylation or methylation via nucleophilic substitution with alkyl halides in polar aprotic solvents .

Example: Methanesulfonylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanesulfonyl chloride, pyridine, 20°C | 16 h, ice bath | 1-Methanesulfonyl-piperidin-4-yl-carbamate | 91% |

Ring-Opening and Functionalization

The piperidine ring can be functionalized via:

-

Strecker reaction : Condensation with aldehydes and cyanide sources to form α-aminonitrile derivatives .

-

Reductive amination : Reaction with ketones or aldehydes in the presence of NaBH₃CN to generate substituted piperidines .

Notable Application

-

Intermediate in synthesizing RhoA inhibitors and antimicrobial agents via stepwise alkylation and coupling .

Stability and Degradation

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethylcarbamic acid piperidin-4-yl ester hydrochloride has the molecular formula and is characterized by its piperidine ring structure. The compound is soluble in water and exhibits properties that make it suitable for various biological applications.

Biological Activities

This compound exhibits several biological activities that are of significant interest in medicinal chemistry:

- Antimicrobial Activity : Research indicates that compounds related to this compound demonstrate antibacterial properties against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

- Antiproliferative Effects : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : Some research suggests that this compound may have neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antibiotic Development : Given its efficacy against resistant bacterial strains, this compound could be further developed into a novel antibiotic.

- Cancer Treatment : The antiproliferative activity indicates that it may serve as a lead compound for developing new anticancer agents.

- Neurological Disorders : Its neuroprotective properties could be explored for treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Mécanisme D'action

The mechanism of action of ethylcarbamic acid piperidin-4-yl ester hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A basic structure similar to ethylcarbamic acid piperidin-4-yl ester hydrochloride.

Piperidinones: Compounds containing a piperidine ring with a ketone group.

Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Uniqueness

This compound is unique due to its specific ester and hydrochloride functionalities, which impart distinct chemical and biological properties compared to other piperidine derivatives .

Activité Biologique

Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

This compound is a carbamate derivative characterized by its piperidine ring structure. Its chemical formula is , and it is known for its interactions with various biological targets, particularly enzymes involved in neurotransmission.

The primary mechanism of action for this compound involves the inhibition of cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. The compound has shown selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of potency.

Inhibition Potency

Recent studies have reported IC50 values for AChE inhibition ranging from 1.60 µM to over 300 µM, indicating a variable but significant inhibitory effect depending on the structural modifications made to the carbamate moiety .

Antimicrobial Properties

This compound exhibits notable antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrated effective bactericidal properties at low concentrations (0.78–3.125 μg/mL), comparable to last-resort antibiotics .

Neurotoxicity Studies

In neurotoxicity assessments, compounds similar to this compound have been shown to induce cytotoxic effects on neuronal cell lines at elevated concentrations. For instance, derivatives were tested for their ability to inhibit AChE and BChE, revealing that some exhibited stronger inhibition than established drugs like rivastigmine .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it effectively inhibited biofilm formation in Staphylococcus species, which is crucial for treating persistent infections .

Case Study 2: Neurotoxic Effects

Another investigation focused on the neurotoxic effects of carbamate pesticides, including derivatives similar to this compound. The study highlighted significant cytotoxicity in HepG2 liver cells, suggesting potential risks associated with exposure .

Research Findings Summary Table

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | AChE | 1.60 | Strong inhibition |

| Study 2 | BChE | 38.98 | Moderate inhibition |

| Study 3 | MRSA | 0.78 | Antibacterial activity |

| Study 4 | VREfm | 3.125 | Antibacterial activity |

Propriétés

IUPAC Name |

piperidin-4-yl N-ethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTYDZJMLPYJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.